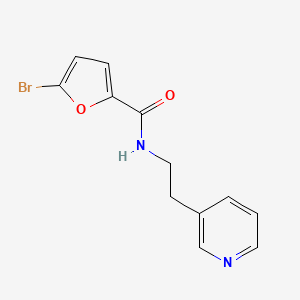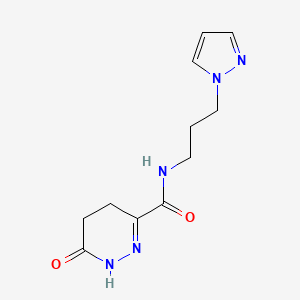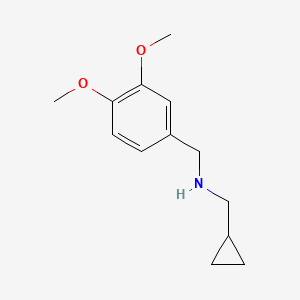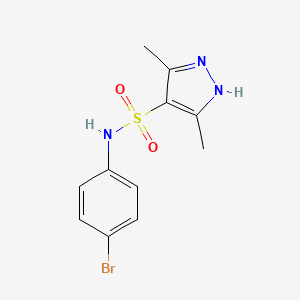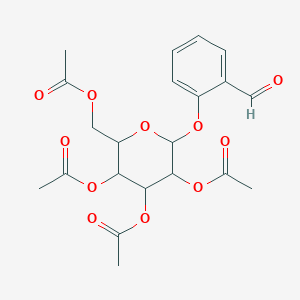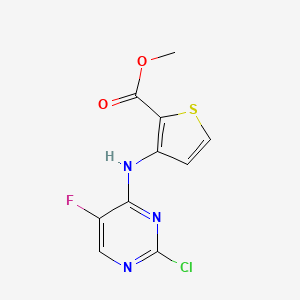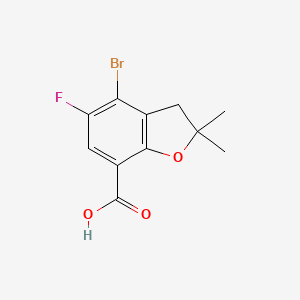
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is a synthetic organic compound with the molecular formula C11H10BrFO3. This compound is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 5th position, and a carboxylic acid group at the 7th position on a benzofuran ring system. The compound also contains two methyl groups at the 2nd position, making it a dimethyl derivative.
Preparation Methods
The synthesis of 4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid typically involves multi-step organic synthesis techniques. One common method involves the bromination and fluorination of a benzofuran precursor, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitutions and functional group transformations. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of its functional groups and substitutions.
Medicine: Research into potential pharmaceutical applications may involve studying the compound’s interactions with biological targets and its potential therapeutic effects.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interactions with specific molecular targets. The presence of the bromine and fluorine atoms, as well as the carboxylic acid group, allows the compound to participate in various biochemical pathways. These interactions can affect enzyme activity, receptor binding, and other cellular processes. The exact pathways and molecular targets depend on the specific context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid include other halogenated benzofuran derivatives and carboxylic acid-containing compounds. For example:
4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol: A similar compound with a hydroxyl group instead of a carboxylic acid group.
5-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid: A compound with a similar structure but lacking the bromine atom.
Properties
Molecular Formula |
C11H10BrFO3 |
|---|---|
Molecular Weight |
289.10 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO3/c1-11(2)4-6-8(12)7(13)3-5(10(14)15)9(6)16-11/h3H,4H2,1-2H3,(H,14,15) |
InChI Key |
PVIUSGJBXIZMIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2Br)F)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


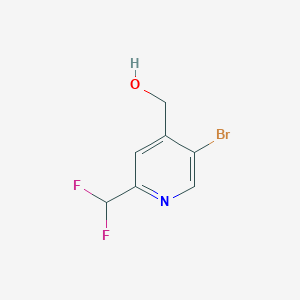
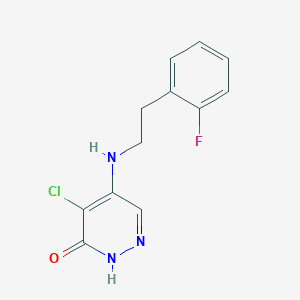
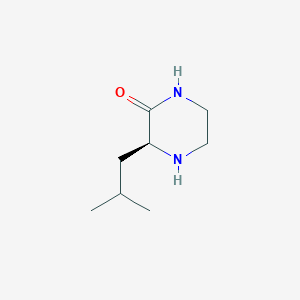
![(2S,2'S,4R,4'R)-4,4'-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide)](/img/structure/B14916494.png)
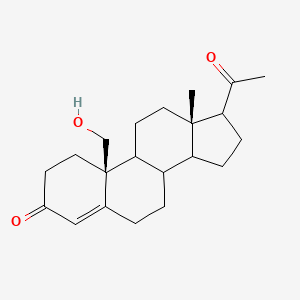
![Imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B14916500.png)
![2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14916514.png)
